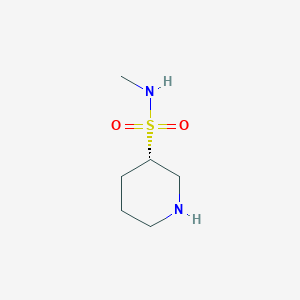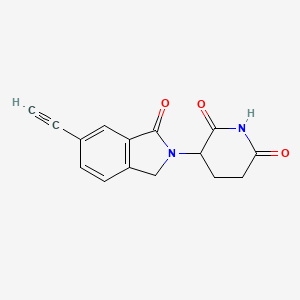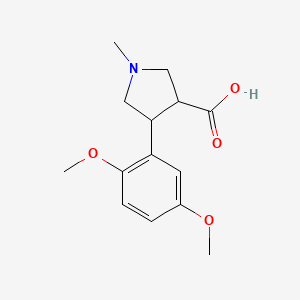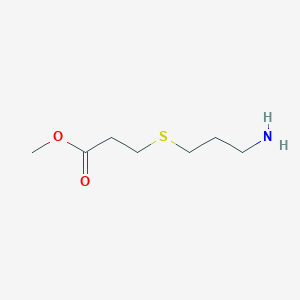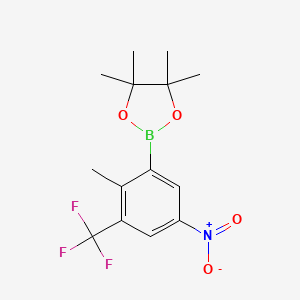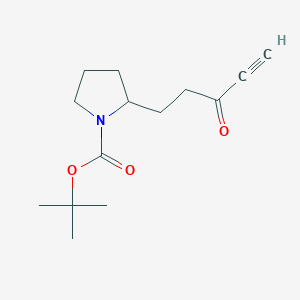![molecular formula C10H9N5O2 B13488197 Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an azidomethyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its presence in various pharmaceutical drugs due to its biological activity and versatility in chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate, can be achieved through several methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This method often requires the use of metal catalysts such as copper, iron, gold, ruthenium, or palladium . Another approach involves the use of NaOH-promoted cycloisomerizations of N-propargylpyridiniums under ambient and aqueous conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines typically involves large-scale reactions using environmentally benign solvents and catalysts. Recent advancements have focused on metal-free and aqueous synthesis methods to improve the efficiency and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The azidomethyl group may also play a role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolimidine: Used for peptic ulcers.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
Uniqueness
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to its azidomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Propriétés
Formule moléculaire |
C10H9N5O2 |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9N5O2/c1-17-10(16)7-2-3-9-13-8(4-12-14-11)6-15(9)5-7/h2-3,5-6H,4H2,1H3 |
Clé InChI |
PEEDOWKCHCJZBK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN2C=C(N=C2C=C1)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)

![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
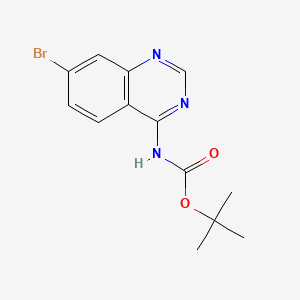
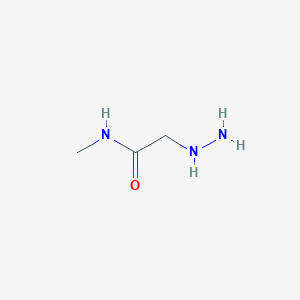


![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
